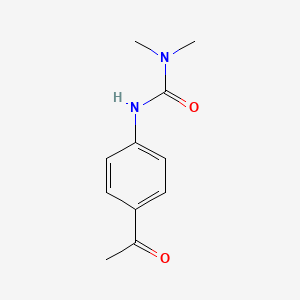

3-(4-Acetylphenyl)-1,1-dimethylurea

Description

Properties

IUPAC Name |

3-(4-acetylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8(14)9-4-6-10(7-5-9)12-11(15)13(2)3/h4-7H,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHOAOWAESMATP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-1,1-dimethylurea typically involves the reaction of 4-acetylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: 3-(4-Carboxyphenyl)-1,1-dimethylurea.

Reduction: 3-(4-Hydroxyphenyl)-1,1-dimethylurea.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Acetylphenyl)-1,1-dimethylurea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the dimethylurea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Findings :

Soil Adsorption and Degradation

- Diuron : High adsorption in organic-rich soils (Kd = 5.6 L/kg), slow degradation (half-life >100 days) .

- Monuron : Lower adsorption (Kd = 1.2 L/kg), faster degradation (half-life ~30 days) due to fewer chlorine atoms .

- This compound : Predicted faster degradation than diuron due to polar acetyl group, which may also reduce bioaccumulation.

Biological Activity

3-(4-Acetylphenyl)-1,1-dimethylurea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an acetylphenyl group attached to a dimethylurea moiety, contributing to its unique biological properties.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer proliferation pathways. For instance, it may affect the activity of protein kinases that are crucial for tumor growth and survival.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antioxidant Activity : The presence of the acetyl group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. The following table summarizes key findings on its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Hepatocellular Carcinoma | 5.5 | Inhibition of STAT3 signaling |

| Colorectal Cancer | 6.2 | Induction of apoptosis |

| Breast Cancer | 4.8 | Cell cycle arrest |

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, primarily through mechanisms involving apoptosis and cell cycle modulation.

Anti-inflammatory Activity

The anti-inflammatory properties have also been assessed in vitro and in vivo:

- In Vitro Studies : The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines.

- In Vivo Studies : Animal models demonstrated a decrease in inflammation markers following treatment with this compound.

Case Study 1: Hepatocellular Carcinoma

In a controlled study involving hepatocellular carcinoma cell lines, treatment with this compound resulted in a significant reduction in cell viability. The study highlighted the compound's ability to downregulate STAT3 activity, which is often overexpressed in liver cancers.

Case Study 2: Inflammatory Bowel Disease (IBD)

Another investigation explored the use of this compound in a model of inflammatory bowel disease. Results indicated that it significantly alleviated symptoms by reducing intestinal inflammation and promoting mucosal healing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.